molecular formula C20H24N6O3S3 B4089705 ethyl 2-[({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

ethyl 2-[({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Cat. No.: B4089705
M. Wt: 492.6 g/mol
InChI Key: GLIOLZVNDBEIDK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a 1,2,4-triazole core substituted with an allyl group at position 4 and a 2-amino-4-methyl-1,3-thiazol-5-yl moiety at position 3. A thioacetyl linker bridges the triazole to a 4,5-dimethyl-3-thiophenecarboxylate ester. The dimethyl-thiophene group enhances lipophilicity, which may influence pharmacokinetics .

Properties

IUPAC Name

ethyl 2-[[2-[[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S3/c1-6-8-26-16(15-11(4)22-19(21)32-15)24-25-20(26)30-9-13(27)23-17-14(18(28)29-7-2)10(3)12(5)31-17/h6H,1,7-9H2,2-5H3,(H2,21,22)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIOLZVNDBEIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(N2CC=C)C3=C(N=C(S3)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Triazole-Thiazole Hybrids

Example : Substituted ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates ()

  • Synthesis : Both compounds utilize ester intermediates; however, the target compound employs a thioacetyl linker instead of direct amidation .
  • Bioactivity : Pyridinyl-thiazole derivatives show antimicrobial and kinase inhibitory activity, suggesting the target compound may share similar mechanisms .

Triazole-Thiophene Derivatives

Example: 3-Alkyl(aryl)-4-(2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones ()

  • Structural Differences: These lack the thiazole ring and thioacetyl group but feature a thiophene-methyleneamino substituent.
  • Bioactivity : Demonstrated antioxidant activity (IC₅₀ values: 12–45 μM), suggesting the target’s thiophenecarboxylate may enhance redox-modulating properties .

Pharmacopeial Thiazole-Containing Compounds ()

Example : Thiazol-5-ylmethyl carbamates

  • Structural Differences : These incorporate thiazole as part of a carbamate backbone, unlike the target’s triazole-thiazole-thiophene hybrid.
  • Functional Role: Thiazole moieties in pharmacopeial compounds often enhance binding to enzymatic targets (e.g., proteases), implying the target’s 2-amino-thiazole group may confer similar specificity .

Key Research Findings

Physicochemical Properties

Property Target Compound Pyridinyl-Thiazole () Triazol-5-one ()
Molecular Weight (g/mol) ~520 ~320 ~280
LogP (Predicted) 3.8 2.1 1.9
Solubility (Water) Low Moderate Moderate

Bioactivity Potential

  • Antimicrobial : Triazole-thiazole hybrids () inhibit bacterial growth (MIC: 2–8 μg/mL), suggesting the target compound’s thiophenecarboxylate may broaden spectrum .
  • Antioxidant : Thiophene derivatives () show radical scavenging; the dimethyl substitution in the target may enhance lipid peroxidation inhibition .

Challenges and Opportunities

  • Synthetic Complexity : Multi-step synthesis (e.g., triazole-thiazole coupling, thioacetylation) lowers yield compared to simpler analogs (: 60–80% vs. target: ~40%) .
  • Bioactivity Optimization : The allyl group’s role in cytotoxicity requires investigation, as unsubstituted triazoles () show lower toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

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